Cas no 56236-74-9 (4-sulfamoylbenzene-1-carbothioamide)
4-sulfamoylbenzene-1-carbothioamide Chemical and Physical Properties
Names and Identifiers
-
- 4-sulfamoylbenzenecarbothioamide
- 4-(aminosulfonyl)benzenecarbothioamide
- 4-sulfamoylbenzene-1-carbothioamide
- 4-sulfamoylthiobenzamide
- 4-Sulfamoyl-thiobenzoesaeure-amid
- 4-sulfamoyl-thiobenzoic acid amide
- AC1MHEUC
- AC1Q4ZZ2
- NSC221586
- p-Sulfamoyl-thiobenzamid
- Z295389088
- AKOS000170886
- EN300-63973
- AB01330335-02
- CS-0253326
- 56236-74-9
- DTXSID20388251
- SCHEMBL3824136
- Benzenecarbothioamide, 4-(aminosulfonyl)-
- NCGC00336353-01
- C7H8N2O2S2
- NSC-221586
- HELROTSKXOWDJY-UHFFFAOYSA-N
- G26110
-
- Inchi: 1S/C7H8N2O2S2/c8-7(12)5-1-3-6(4-2-5)13(9,10)11/h1-4H,(H2,8,12)(H2,9,10,11)
- InChI Key: HELROTSKXOWDJY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(N)=S)=CC=1)(N)(=O)=O
Computed Properties
- Exact Mass: 216.00284
- Monoisotopic Mass: 216.00271985g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 127Ų
Experimental Properties
- PSA: 86.18
4-sulfamoylbenzene-1-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B537298-25mg |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B537298-50mg |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B537298-250mg |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-63973-0.05g |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-63973-0.1g |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-63973-0.25g |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-63973-0.5g |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-63973-1.0g |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-63973-2.5g |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-63973-5.0g |
4-sulfamoylbenzene-1-carbothioamide |
56236-74-9 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 |
4-sulfamoylbenzene-1-carbothioamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 4-sulfamoylbenzene-1-carbothioamide
Introduction to 4-sulfamoylbenzene-1-carbothioamide (CAS No. 56236-74-9)
4-sulfamoylbenzene-1-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 56236-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides and thioamides, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural uniqueness of 4-sulfamoylbenzene-1-carbothioamide lies in its combination of a sulfamoyl group at the para position relative to a thiocarbonyl moiety, making it a promising candidate for further exploration in drug discovery and development.
The synthesis of 4-sulfamoylbenzene-1-carbothioamide involves a series of well-established chemical transformations, including sulfonylation and thioamide formation. These steps require precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications. The compound’s stability under various conditions, such as pH and temperature, makes it suitable for further functionalization and derivatization, expanding its utility in chemical biology.
In the realm of medicinal chemistry, 4-sulfamoylbenzene-1-carbothioamide has been studied for its potential pharmacological properties. The sulfamoyl group is known to interact with biological targets such as enzymes and receptors, while the thiocarbonyl moiety can contribute to binding affinity and metabolic stability. Preliminary in vitro studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. The combination of these functional groups makes 4-sulfamoylbenzene-1-carbothioamide an intriguing molecule for developing novel therapeutic agents.
One of the most compelling aspects of 4-sulfamoylbenzene-1-carbothioamide is its versatility in drug design. Researchers have explored its derivatives to enhance specific pharmacokinetic profiles or to target different disease pathways. For instance, modifications at the aromatic ring or the sulfonamide moiety can alter solubility, bioavailability, and receptor binding affinity. Such structural diversification is essential for optimizing drug candidates and improving their clinical efficacy.
The role of computational chemistry in studying 4-sulfamoylbenzene-1-carbothioamide cannot be overstated. Molecular modeling techniques have been employed to predict interactions between this compound and biological targets, providing insights into its mechanism of action. These simulations help in rationalizing experimental observations and guiding the design of next-generation analogs. Additionally, high-throughput screening (HTS) platforms have been utilized to assess the biological activity of 4-sulfamoylbenzene-1-carbothioamide, identifying lead compounds for further development.
Recent research has also highlighted the importance of green chemistry principles in the synthesis of 4-sulfamoylbenzene-1-carbothioamide. Efforts have been made to develop environmentally friendly synthetic routes that minimize waste generation and reduce energy consumption. Such sustainable practices are increasingly critical in pharmaceutical manufacturing, aligning with global efforts to promote eco-friendly chemical processes.
The pharmacokinetic properties of 4-sulfamoylbenzene-1-carbothioamide are another area of active investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles using both experimental methods and computational models. Understanding these parameters is crucial for determining optimal dosing regimens and predicting potential side effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing the compound’s metabolic pathways.
Future directions in the study of 4-sulfamoylbenzene-1-carbothioamide include exploring its potential as an intermediate in multi-step syntheses or as a building block for more complex molecules. The compound’s unique structural features offer opportunities for developing drugs with novel mechanisms of action. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications, ensuring that promising compounds like 4-sulfamoylbenzene-1-carbothioamide reach patients in need.
In conclusion, 4-sulfamoylbenzene-1-carbothioamide (CAS No. 56236-74-9) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential therapeutic applications. Ongoing research continues to uncover new insights into its biology and chemistry, paving the way for innovative drug development strategies. As our understanding of this compound grows, so does its promise as a cornerstone molecule in modern medicine.
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